methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic heterocyclic structures.
- Its systematic name is quite a mouthful, so let’s break it down:
Methyl: Indicates the presence of a methyl group (CH₃) attached to the compound.
11-(3-ethoxy-4-hydroxyphenyl): Refers to a substituent with an ethoxy group (C₂H₅O) and a hydroxy group (OH) attached to the 11th position of the diazepine ring.
3-methyl-1-oxo-2,3,4,5,10,11-hexahydro: Describes the fused hexahydro ring system.
Dibenzo[b,e][1,4]diazepine-2-carboxylate: The core structure consists of two benzene rings fused to the diazepine ring, with a carboxylate group (COO⁻) at position 2.
- This compound may have interesting pharmacological properties due to its complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. dibenzo[b,e][1,4]diazepines can be synthesized through various methods, including cyclization reactions.
- Industrial production methods would likely involve multistep syntheses, starting from simpler precursors.
Chemical Reactions Analysis
- As for chemical reactions, we can infer potential transformations based on the functional groups present:
Oxidation: The hydroxy group could undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group (1-oxo) might yield a secondary alcohol.
Substitution: The ethoxy group could participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but standard organic chemistry reagents apply.
Scientific Research Applications
- Research on dibenzo[b,e][1,4]diazepines is limited, but they may have potential in medicinal chemistry:
Anticancer Agents: Some related compounds exhibit antitumor activity.
Neuropharmacology: Investigation into their effects on neurotransmitter systems.
Antidepressant Properties: Certain derivatives have shown promise.
Antibacterial Activity: Exploration of antibacterial potential.
Other Biological Activities:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is lacking. It likely interacts with cellular targets, affecting biological pathways.
Comparison with Similar Compounds
- Similar compounds include other dibenzo[b,e][1,4]diazepines, such as diazepam (Valium) and clozapine (an antipsychotic).
- Uniqueness lies in the specific substitution pattern and the presence of the ethoxy-hydroxyphenyl group.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 6-(3-ethoxy-4-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C24H26N2O5/c1-4-31-19-12-14(9-10-18(19)27)22-21-17(25-15-7-5-6-8-16(15)26-22)11-13(2)20(23(21)28)24(29)30-3/h5-10,12-13,20,22,25-27H,4,11H2,1-3H3 |
InChI Key |
CFFSWIJKYJMZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)O |
Origin of Product |
United States |
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